ethyl N-(2-nitrophenyl)sulfonylcarbamate
Overview
Description
Ethyl N-(2-nitrophenyl)sulfonylcarbamate is a chemical compound with the molecular formula C9H10N2O6S and a molecular weight of 274.254 g/mol . It is known for its unique structure, which includes a nitrophenyl group, a sulfonyl group, and a carbamate group. This compound is often used in research and industrial applications due to its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-(2-nitrophenyl)sulfonylcarbamate typically involves the reaction of ethyl carbamate with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(2-nitrophenyl)sulfonylcarbamate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 2-Aminophenylsulfonylcarbamate.
Substitution: Various substituted sulfonylcarbamates depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzenesulfonamide and ethylamine.
Scientific Research Applications
Ethyl N-(2-nitrophenyl)sulfonylcarbamate is utilized in various scientific research fields:
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in drug development as a precursor for bioactive compounds.
Industry: Employed in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-(2-nitrophenyl)sulfonylcarbamate involves its reactivity towards nucleophiles and reducing agents. The nitro group can be reduced to an amino group, which can then interact with biological targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to potential inhibition or modification of their activity .
Comparison with Similar Compounds
Ethyl N-(2-nitrophenyl)sulfonylcarbamate can be compared with other sulfonylcarbamates and nitrophenyl derivatives:
Ethyl N-(4-nitrophenyl)sulfonylcarbamate: Similar structure but with the nitro group at the para position, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, affecting its physical properties and reactivity.
Ethyl N-(2-aminophenyl)sulfonylcarbamate: The amino derivative, which has different chemical and biological properties due to the presence of an amino group instead of a nitro group.
This compound stands out due to its unique combination of functional groups, making it a versatile compound in various chemical and biological applications.
Properties
IUPAC Name |
ethyl N-(2-nitrophenyl)sulfonylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O6S/c1-2-17-9(12)10-18(15,16)8-6-4-3-5-7(8)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAIZIBHNZNSGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357103 | |
Record name | Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22819-25-6 | |
Record name | Carbamic acid, [(2-nitrophenyl)sulfonyl]-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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